Bis(4-nitrophenyl) disulfide (CAS 100-32-3) is a highly reactive, electron-deficient aromatic disulfide utilized extensively as an electrophilic sulfenylation reagent, a dynamic covalent building block, and a lipophilic colorimetric probe. Characterized by the strong electron-withdrawing effect of its para-nitro groups, this compound exhibits significantly enhanced susceptibility to nucleophilic attack at the sulfur-sulfur bond compared to unsubstituted analogs. For industrial and laboratory procurement, it serves as a critical intermediate for synthesizing sulfur-containing heterocycles, a precursor for 4-aminothiophenol via catalytic hydrogenation, and an organic-soluble alternative to Ellman's reagent for thiol-disulfide exchange kinetics in non-aqueous media .
Substituting bis(4-nitrophenyl) disulfide with generic aromatic disulfides like diphenyl disulfide fundamentally alters reaction kinetics and thermodynamic equilibria. The lack of electron-withdrawing nitro groups in generic alternatives reduces the electrophilicity of the S-S bond, leading to sluggish thiol-disulfide exchange rates and lower yields in sulfenylation protocols. Furthermore, attempting to use standard water-soluble probes like DTNB (Ellman's reagent) for thiol quantification in organic solvents (e.g., CH2Cl2, THF, or DMSO) results in precipitation and inaccurate colorimetric readouts, making the specific lipophilic profile of bis(4-nitrophenyl) disulfide strictly necessary for hydrophobic assay environments [1].
The presence of para-nitro groups significantly lowers the pKa of the corresponding thiolate leaving group (pKa ~5.5 for 4-nitrothiophenol), driving accelerated thiol-disulfide exchange kinetics. Compared to the unsubstituted diphenyl disulfide baseline, bis(4-nitrophenyl) disulfide acts as a stronger electrophile, rapidly reacting with thiols to form mixed disulfides. This kinetic profile is required for dynamic combinatorial chemistry where standard disulfides require elevated temperatures to achieve exchange [1].
| Evidence Dimension | Thiol-disulfide exchange reactivity and leaving group pKa |
| Target Compound Data | pKa of leaving group ~5.5; rapid exchange at ambient temperature |
| Comparator Or Baseline | Diphenyl disulfide (leaving group pKa ~6.6; sluggish exchange) |
| Quantified Difference | 1.1 pKa unit difference results in orders-of-magnitude faster exchange kinetics. |
| Conditions | Nucleophilic attack by thiols in organic or mixed solvent systems. |
Faster exchange kinetics reduce reaction times in dynamic covalent chemistry and electrophilic sulfenylation workflows.
While DTNB (Ellman's reagent) is the standard for aqueous thiol quantification, its carboxylate groups cause it to precipitate in strictly organic media. Bis(4-nitrophenyl) disulfide serves as the lipophilic analog, dissolving readily in solvents like DMSO, CH2Cl2, and THF. Upon reaction with thiols, it releases the 4-nitrothiophenolate anion, which provides a quantifiable colorimetric readout (λmax = 502 nm in DMSO), enabling precise kinetic tracking in environments where DTNB is insoluble [1].
| Evidence Dimension | Assay solubility and colorimetric readout in non-aqueous media |
| Target Compound Data | Soluble in DMSO/THF; generates 502 nm absorbance peak upon thiol reaction |
| Comparator Or Baseline | DTNB / Ellman's reagent (insoluble/precipitates in non-polar organics) |
| Quantified Difference | Enables quantitative colorimetric tracking at 502 nm in 100% organic solvent where DTNB fails. |
| Conditions | Thiol quantification in pure DMSO or other organic solvents. |
Allows researchers to accurately quantify thiols and monitor exchange kinetics in hydrophobic polymer matrices or organic synthesis mixtures.
In the iodine-mediated oxythiolation of o-vinylanilides, the electronic nature of the disulfide reagent dictates the efficiency of the cyclization. As a strong electro-deficient substrate, bis(4-nitrophenyl) disulfide performs as an effective sulfenylation reagent, generating the necessary sulfur synthons via S-S cleavage without transition metal catalysts. This specific reactivity affords thio-benzo[d][1,3]oxazine derivatives in 80% isolated yield [1].
| Evidence Dimension | Isolated yield in iodine-mediated oxythiolation |
| Target Compound Data | 80% isolated yield of target heterocycle |
| Comparator Or Baseline | Less electrophilic disulfides (lower conversion/yield in comparable metal-free systems) |
| Quantified Difference | Achieves 80% yield of the target heterocycle under mild, metal-free conditions. |
| Conditions | Iodine-mediated cyclization of o-vinylanilides at 60 °C in CH3CN. |
Provides a high-yielding, scalable route for pharmaceutical intermediate synthesis without heavy metal contamination.
Bis(4-nitrophenyl) disulfide is an industrial precursor for the synthesis of 4-aminothiophenol. Under liquid-phase hydrogenation using standard carbon-supported palladium (Pd/C) catalysts, the compound undergoes simultaneous S-S bond cleavage and nitro group reduction. Unlike alternative synthetic routes that require multi-step deprotections, this direct catalytic hydrogenation provides a scalable pathway to aminothiophenols[1].
| Evidence Dimension | Process steps to 4-aminothiophenol |
| Target Compound Data | Direct 1-step hydrogenation (simultaneous reduction and cleavage) |
| Comparator Or Baseline | Multi-step thiol deprotection/reduction routes |
| Quantified Difference | Reduces synthesis to a single catalytic step over 10 wt% Pd/C. |
| Conditions | Liquid-phase hydrogenation over 10 wt% Pd/C catalyst at 5-50 bar. |
Streamlines the industrial manufacturing of 4-aminothiophenol, reducing unit operations and overall procurement costs.
Procured for laboratories needing to quantify thiol concentrations or monitor disulfide exchange kinetics in non-aqueous media (e.g., DMSO, THF) where standard Ellman's reagent (DTNB) is insoluble .
Selected by materials scientists engineering self-healing polymers or responsive networks, where the electron-withdrawing nitro groups ensure rapid, reversible S-S bond exchange at ambient temperatures .
Procured as an electrophilic sulfur source for the iodine-mediated synthesis of thio-tethered benzoxazines and other pharmaceutical building blocks, avoiding transition-metal catalysts.
Utilized as a bulk precursor in catalytic hydrogenation workflows to efficiently produce 4-aminothiophenol for downstream polymer and agrochemical applications .
Irritant;Health Hazard